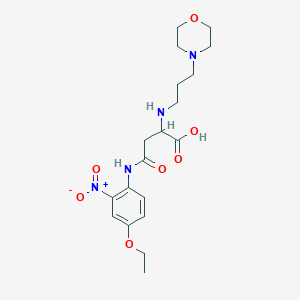

N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

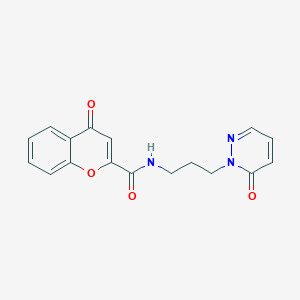

N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common feature in many pharmacologically active molecules. The chlorophenyl and pyridinyl substituents suggest potential for interaction with various biological targets.

Synthesis Analysis

The synthesis of related triazole compounds typically involves multi-step reactions starting from simple materials. For instance, a similar compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting with 4-chlorobenzenamine . The synthesis of another related compound, 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, involved base-catalyzed intramolecular dehydrative cyclization . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR . Crystallographic analysis can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo electrophilic cyclization to form oxazolium perchlorates . Similarly, the N-allyl group in the target compound may participate in reactions that could lead to the formation of new heterocyclic structures or functionalization at the allyl position.

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility are often determined after synthesis. For example, the related compound 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a melting point range of 495 – 503 K . The chemical properties, including reactivity and stability, can be inferred from functional groups present in the molecule and from studies on similar compounds.

Scientific Research Applications

Synthesis and Chemical Properties

N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been extensively studied for their synthetic routes and chemical properties. For instance, compounds with similar structures have been synthesized to explore their antioxidant and antiradical activities. Studies have shown that these compounds can be synthesized in good yields and are characterized by various analytical techniques, including elemental analyses, IR, 1H NMR, and 13C NMR spectral data (Bekircan et al., 2008). Similarly, other research efforts have focused on the synthesis of novel Schiff bases containing 1,2,4-triazole rings, demonstrating the versatility of this compound in generating a variety of chemically interesting and potentially useful derivatives (Mobinikhaledi et al., 2010).

Biological Activities

The compound and its analogs have shown a range of biological activities, prompting interest in their development for therapeutic applications. Notably, some derivatives have been investigated for their anticancer and antimicrobial properties. For instance, derivatives synthesized and characterized by various spectroanalytical techniques have been studied for their anticancer activity against a 60 cancer cell line panel, revealing promising potency for further investigation (Katariya et al., 2021). Moreover, the exploration of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has demonstrated not only high efficiency in their primary application but also significant antioxidant, antitumor, and antimicrobial activities, highlighting the diverse potential uses of these compounds (Khalifa et al., 2015).

Corrosion Inhibition

Additionally, certain triazole derivatives have been explored for their utility in corrosion inhibition, particularly for protecting mild steel in acidic solutions. Studies have indicated that these compounds can effectively inhibit corrosion, suggesting their potential application in materials science and engineering (Orhan et al., 2012).

Future Directions

Future research should focus on optimizing the antibacterial potential of this compound. Rational design, structure-activity relationship studies, and in vivo evaluations are necessary steps. Additionally, exploring its efficacy against specific bacterial strains and potential synergies with existing antibiotics could guide its development .

properties

IUPAC Name |

1-(4-chlorophenyl)-N-prop-2-enyl-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O/c1-2-9-20-17(24)15-16(12-4-3-10-19-11-12)23(22-21-15)14-7-5-13(18)6-8-14/h2-8,10-11H,1,9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMHYSVTEVLEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2547284.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)

![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)